

Application Notes and Protocols for Fuzapladib Sodium in Research

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Compound of Interest

Compound Name: *Fuzapladib sodium*

Cat. No.: *B15605571*

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Introduction

Fuzapladib sodium is a potent and selective inhibitor of the activation of Leukocyte Function-Associated Antigen-1 (LFA-1), a critical adhesion molecule involved in the inflammatory cascade. By preventing the activation of LFA-1, **Fuzapladib sodium** effectively blocks the adhesion and extravasation of neutrophils, thereby mitigating the inflammatory response.[1][2][3] These properties make it a valuable tool for research in inflammation, immunology, and related therapeutic areas. This document provides detailed guidelines for the reconstitution, handling, and application of **Fuzapladib sodium** in a research setting.

Physicochemical and Pharmacokinetic Properties

Fuzapladib sodium is the monosodium salt of Fuzapladib.[4] For research purposes, understanding its solubility, stability, and pharmacokinetic profile is crucial for experimental design. While specific solubility data in common laboratory solvents like DMSO is not readily available in the public domain, it is known to be soluble in certain organic solvents and has limited solubility in water.[5] A saline solution of **Fuzapladib sodium** monohydrate has been shown to be stable for at least 10 days when stored at 4°C.[6][7]

Table 1: Physicochemical Properties of Fuzapladib Sodium

Property	Value	Reference
Chemical Name	N-[2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl]cyclohexanecarboxamide monosodium	[4]
Molecular Formula	C ₁₅ H ₁₉ F ₃ N ₃ NaO ₃ S	[8]
Molecular Weight	401.38 g/mol	[4]

Table 2: Pharmacokinetic Parameters of Fuzapladib in Different Species

Species	Dose and Route	C _{max}	T _{max}	T _{1/2}	Clearance	Reference
Rat (male)	2 mg/kg, SC	3.2 µg/mL	0.2 - 0.9 h	-	687 ± 24 mL/h/kg (IV)	[6][7]
Cat (male)	2 mg/kg, SC	6.6 µg/mL	0.2 - 0.9 h	-	74 ± 11 mL/h/kg (IV)	[6][7]
Dog (male)	2 mg/kg, SC	14.7 µg/mL	0.2 - 0.9 h	-	16 ± 2 mL/h/kg (IV)	[6][7]
Dog	0.4 mg/kg, IV	-	-	-	-	[9]

Reconstitution and Handling

For research applications, **Fuzapladib sodium** is typically supplied as a lyophilized powder. The following protocol is a general guideline for its reconstitution and storage.

Protocol 1: Reconstitution of Fuzapladib Sodium

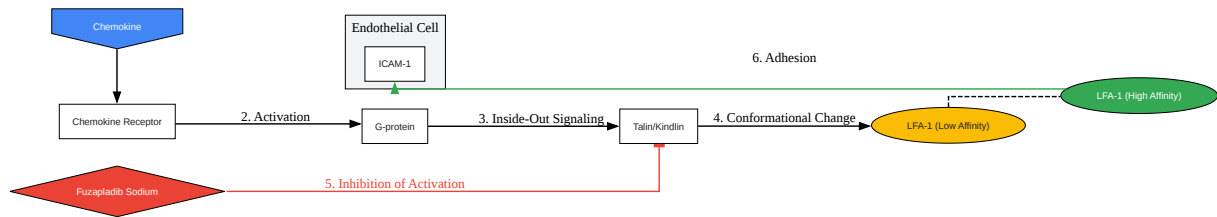
- Solvent Selection: For creating a high-concentration stock solution, sterile Dimethyl Sulfoxide (DMSO) is recommended. For aqueous-based assays, Phosphate Buffered Saline (PBS, pH 7.4) or the specific cell culture medium can be used for further dilutions.
- Reconstitution Procedure:
 - Allow the vial of lyophilized **Fuzapladib sodium** to equilibrate to room temperature before opening.
 - Aseptically add the desired volume of solvent (e.g., DMSO) to the vial to achieve a specific stock concentration (e.g., 10 mM).
 - Gently swirl the vial to ensure complete dissolution of the powder. Avoid vigorous shaking.
- Storage of Stock Solutions:
 - Aliquoted stock solutions in DMSO can be stored at -20°C or -80°C for several months. It is recommended to minimize freeze-thaw cycles.
 - The stability of **Fuzapladib sodium** in aqueous solutions is less defined. A saline solution has been reported to be stable for at least 10 days at 4°C.[6][7] For in vitro experiments, it is advisable to prepare fresh dilutions from the DMSO stock solution in the appropriate aqueous buffer or medium just before use.

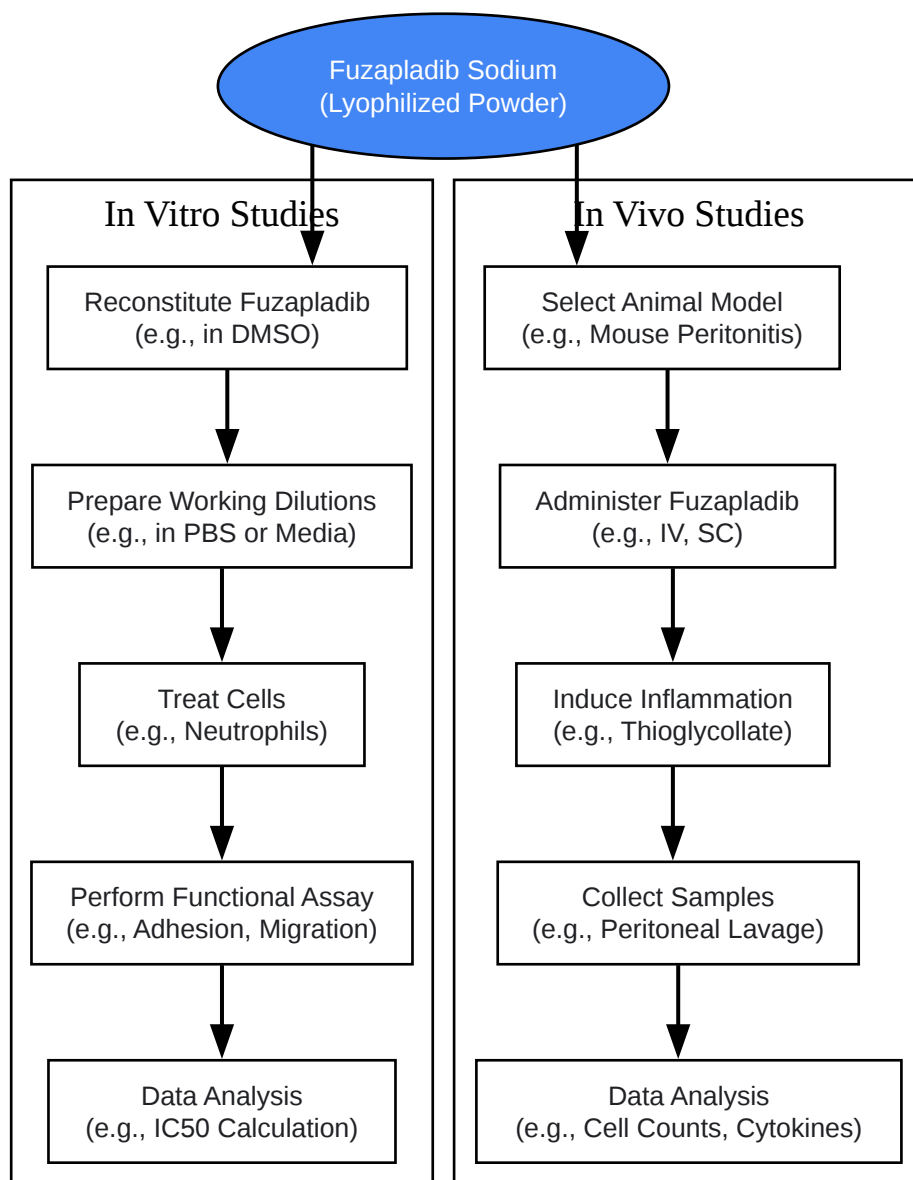
Table 3: Recommended Storage Conditions

Form	Storage Temperature	Duration	Reference
Lyophilized Powder	Room Temperature (15-25°C)	As per manufacturer's expiry	[10]
Reconstituted in Commercial Diluent	2-8°C	28 days	[10]
Stock Solution in DMSO	-20°C or -80°C	Up to 6 months (recommended)	
Diluted in Saline	4°C	At least 10 days	[6][7]

Mechanism of Action and Signaling Pathway

Fuzapladib sodium is an inhibitor of LFA-1 activation.[1][2][3] LFA-1, an integrin found on leukocytes, must transition from a low-affinity to a high-affinity state to bind to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on endothelial cells. This interaction is a critical step for neutrophil adhesion and transmigration into tissues during inflammation. Fuzapladib prevents this conformational change, thereby inhibiting the inflammatory cascade.





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